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Compound of Interest

Compound Name: Terflavoxate

Cat. No.: B1194338 Get Quote

Technical Support Center: Terflavoxate
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on identifying and minimizing potential off-target

effects of Terflavoxate in experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is Terflavoxate and what is its primary mechanism of action?

A: Terflavoxate is a flavone derivative originally investigated for its spasmolytic properties,

particularly for the treatment of overactive bladder.[1][2] Its primary mechanism of action is

believed to be the antagonism of calcium channels, leading to smooth muscle relaxation.[1][2]

[3] Some studies suggest its effects are independent of prostaglandin synthesis inhibition. It

has also been reported to exhibit non-competitive antagonistic activity at muscarinic receptors.

Q2: What are the potential off-target effects of Terflavoxate?

A: While specific off-target effects of Terflavoxate are not extensively documented in publicly

available literature, based on its structure and known activities, potential off-target interactions

could include:

Other ion channels: Besides L-type calcium channels, Terflavoxate might interact with other

voltage-gated or ligand-gated ion channels.
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Kinases: Many small molecules exhibit off-target kinase activity.

GPCRs other than muscarinic receptors: The molecule could show affinity for other G-protein

coupled receptors.

Cytochrome P450 (CYP) enzymes: Inhibition or induction of CYP enzymes is a common

liability for small molecules.

Q3: How can I proactively assess the potential off-target profile of Terflavoxate?

A: A proactive approach to identify potential off-target effects is recommended. This can involve

both computational and experimental methods early in your research.

Computational Approaches: In silico methods, such as those that use 2D and 3D similarity

searches against databases of compounds with known activities, can predict potential off-

target interactions.

Broad Panel Screening: Experimental screening against a panel of known off-target liabilities

(e.g., safety pharmacology panels that include a range of receptors, ion channels, and

enzymes) can provide an empirical assessment of off-target activities.

Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments with

Terflavoxate.

Issue 1: Inconsistent or unexpected phenotypic responses in cell-based assays.

Possible Cause: The observed phenotype may be a result of an off-target effect rather than

the intended calcium channel blockade.

Troubleshooting Steps:

Confirm On-Target Engagement: Use a positive control, such as a well-characterized L-

type calcium channel blocker (e.g., nifedipine), to ensure your assay can detect the

expected phenotype.
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Use a Structurally Unrelated Antagonist: If a structurally different calcium channel blocker

does not reproduce the phenotype observed with Terflavoxate, it is more likely an off-

target effect.

Dose-Response Analysis: Compare the concentration of Terflavoxate required to elicit the

phenotype with its known IC50 for calcium channel blockade. A significant discrepancy

suggests an off-target mechanism.

Rescue Experiment: If possible, overexpress the intended target (L-type calcium channel).

If the phenotype is not reversed, it is likely off-target.

Issue 2: Observed cellular toxicity at effective concentrations.

Possible Cause: The toxicity may be due to on-target effects (e.g., disruption of essential

calcium signaling) or off-target interactions.

Troubleshooting Steps:

Counter-Screening: Test Terflavoxate in a cell line that does not express the primary

target (L-type calcium channels). If toxicity persists, it is likely an off-target effect.

Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the

intended target. If this phenocopies the toxicity observed with Terflavoxate, the toxicity is

likely on-target.

Screen against Toxicity Panels: Test the compound against a panel of known toxicity-

related targets, such as the hERG channel or various cytochrome P450 enzymes.

Data Summary
Table 1: Hypothetical In Vitro Selectivity Profile of Terflavoxate
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Target Assay Type IC50 / Ki (nM) Notes

On-Target

CaV1.2 (L-type) Radioligand Binding 150 Primary Target

Potential Off-Targets

Muscarinic M3

Receptor
Radioligand Binding 1200

Non-competitive

antagonism observed

hERG Channel Patch Clamp >10,000
Low risk of cardiac

toxicity

Kinase Panel (Top 5

hits)
Kinase Activity Assay

- SRC 2500

- LCK 3100

- FYN 4500

- YES 4800

- ABL1 5200

Cytochrome P450

Panel

- CYP3A4 Inhibition Assay 8500
Moderate potential for

drug-drug interactions

- CYP2D6 Inhibition Assay >20,000
Low potential for drug-

drug interactions

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would

need to be determined experimentally.

Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
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This protocol outlines a general procedure for assessing the off-target effects of Terflavoxate
against a panel of kinases.

Reagent Preparation:

Prepare a stock solution of Terflavoxate in DMSO.

Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2

mM DTT, 0.01% Tween-20).

Prepare ATP solution (radiolabeled [γ-³²P]ATP or fluorescently labeled ATP).

Prepare substrate for each kinase.

Assay Procedure (Radiometric Assay):

Add 5 µL of kinase buffer to each well of a 384-well plate.

Add 1 µL of Terflavoxate at various concentrations (e.g., 10-point, 3-fold serial dilution).

Add 2 µL of the specific kinase to each well.

Incubate for 10 minutes at room temperature.

Add 2 µL of the corresponding substrate.

Initiate the reaction by adding 2 µL of ATP solution.

Incubate for 1 hour at 30°C.

Stop the reaction by adding phosphoric acid.

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

Wash the filter plate to remove unincorporated ATP.

Measure the radioactivity using a scintillation counter.

Data Analysis:
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Calculate the percentage of inhibition for each concentration of Terflavoxate.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of

Terflavoxate for a specific receptor (e.g., Muscarinic M3).

Reagent Preparation:

Prepare a membrane preparation from cells expressing the receptor of interest.

Prepare a stock solution of Terflavoxate in DMSO.

Prepare a stock solution of a known radioligand for the receptor (e.g., [³H]-NMS for

muscarinic receptors).

Prepare binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA).

Assay Procedure:

In a 96-well plate, add 50 µL of binding buffer to each well.

Add 25 µL of Terflavoxate at various concentrations.

Add 25 µL of the radioligand at a concentration near its Kd.

Add 100 µL of the membrane preparation.

Incubate for 2 hours at room temperature with gentle shaking.

Harvest the membranes onto a glass fiber filter plate using a cell harvester.

Wash the filter plate with ice-cold binding buffer.

Allow the filters to dry.

Add scintillation cocktail to each well.
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Measure the radioactivity using a scintillation counter.

Data Analysis:

Determine the non-specific binding using a high concentration of a known unlabeled

ligand.

Calculate the specific binding for each concentration of Terflavoxate.

Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff

equation.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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